molecular formula C19H17Cl2NO4S B3459440 ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3459440
M. Wt: 426.3 g/mol
InChI Key: OXQNMSSMKTUZPG-SOFGYWHQSA-N
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Description

ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with thioglycolic acid to form the thiophene ring. The final step involves the acetylation of the thiophene derivative to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the thiophene ring may facilitate binding through π-π interactions.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-methylthiophene share the thiophene core but differ in their substituents.

    Chalcones: Compounds such as 2,4-dichlorochalcone have similar structural motifs but lack the thiophene ring.

Uniqueness: ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetyl and enamido groups, along with the dichlorophenyl substituent, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-acetyl-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4S/c1-4-26-19(25)16-10(2)17(11(3)23)27-18(16)22-15(24)8-6-12-5-7-13(20)9-14(12)21/h5-9H,4H2,1-3H3,(H,22,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQNMSSMKTUZPG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-ACETYL-2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

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